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Abstract
AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine

kinases, key components of the TAM (Tyro3, Axl, Mer) family. These kinases are implicated in a

variety of oncogenic processes, including cell survival, proliferation, migration, and

chemoresistance. This document provides a comprehensive technical overview of

AZ14145845, including its mechanism of action, quantitative biochemical and cellular activity,

detailed experimental protocols for its characterization, and its effects on downstream

oncogenic signaling pathways.

Introduction to AZ14145845 and its Role in
Oncogenic Signaling
AZ14145845 is a small molecule inhibitor that targets Mer and Axl kinases, which are

frequently overexpressed in various cancers and are associated with poor prognosis.[1][2][3]

By inhibiting these kinases, AZ14145845 disrupts key signaling cascades that drive tumor

growth and survival. The inhibition of Mer and Axl has been shown to promote apoptosis and

enhance the efficacy of cytotoxic agents in cancer cells, making it a promising strategy for

cancer therapy.[1] The Axl signaling pathway, in particular, is a known driver of resistance to

other targeted therapies, further highlighting the therapeutic potential of Axl inhibitors like

AZ14145845.
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Quantitative Data Summary
The inhibitory activity of AZ14145845 has been characterized in various assays. The following

tables summarize the key quantitative data available for this compound.

Target Assay Type Value Reference

MERTK
Enzymatic Assay

(pIC50)
9.0

McCoull W, et al. J

Med Chem. 2021

MERTK
Cell-Based Assay

(pIC50)
7.7

McCoull W, et al. J

Med Chem. 2021

Macrophage

Efferocytosis

Cell-Based Assay

(pIC50)
7.6

McCoull W, et al. J

Med Chem. 2021

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A

higher pIC50 value indicates greater potency.

Signaling Pathways
AZ14145845 exerts its anti-cancer effects by inhibiting the phosphorylation and activation of

Mer and Axl, thereby blocking downstream signaling pathways critical for cancer cell survival

and proliferation. One of the key pathways affected is the PI3K/AKT pathway.
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Figure 1: Simplified signaling pathway of AZ14145845 action.

Experimental Protocols
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This section provides detailed methodologies for key experiments to characterize the activity of

AZ14145845.

Biochemical Kinase Inhibition Assay
This protocol is a general framework for determining the in vitro potency of AZ14145845
against purified Mer and Axl kinases.

Objective: To determine the IC50 value of AZ14145845 for Mer and Axl kinases.

Materials:

Purified recombinant human Mer and Axl kinase domains.

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

ATP.

Specific peptide substrate for Mer/Axl.

AZ14145845 stock solution in DMSO.

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

384-well assay plates.

Procedure:

Prepare serial dilutions of AZ14145845 in DMSO.

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the

wells of a 384-well plate.

Prepare a master mix containing the kinase and its specific peptide substrate in kinase

buffer.

Dispense the kinase/substrate mix into the assay wells.

Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.
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Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be

at or near the Km for each kinase.

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

Stop the reaction and measure kinase activity using a suitable detection reagent according

to the manufacturer's instructions.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.
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Figure 2: Workflow for the biochemical kinase inhibition assay.

Cell-Based Inhibition of Mer/Axl Phosphorylation
This protocol outlines a method to assess the ability of AZ14145845 to inhibit Mer and Axl

phosphorylation in a cellular context.

Objective: To determine the cellular IC50 of AZ14145845 for the inhibition of Mer and Axl

phosphorylation.

Materials:

A human cancer cell line endogenously expressing Mer and Axl (e.g., A549 non-small cell

lung cancer cells).

Cell culture medium and supplements.
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AZ14145845 stock solution in DMSO.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading

control (e.g., anti-GAPDH).

Western blot reagents and equipment.

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of AZ14145845 or DMSO for a specified time

(e.g., 2-4 hours).

If necessary, stimulate the cells with a ligand (e.g., Gas6) to induce robust receptor

phosphorylation.

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration.

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total

Mer and Axl.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Calculate the percent inhibition of phosphorylation at each compound concentration relative

to the DMSO-treated control.

Determine the cellular IC50 value by plotting the percent inhibition against the compound

concentration.

In Vivo Tumor Xenograft Efficacy Study
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This protocol provides a general framework for evaluating the anti-tumor efficacy of

AZ14145845 in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of AZ14145845.

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice).

A human cancer cell line known to form tumors in mice (e.g., A549).

AZ14145845 formulation for in vivo administration.

Vehicle control.

Calipers for tumor measurement.

Procedure:

Subcutaneously implant cancer cells into the flank of the mice.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer AZ14145845 or vehicle to the respective groups according to a predetermined

dosing schedule (e.g., daily oral gavage).

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, pharmacodynamic marker analysis).

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle

control group.
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Figure 3: Workflow for an in vivo tumor xenograft study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12419499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
AZ14145845 is a valuable research tool for investigating the role of Mer and Axl in oncogenic

signaling. Its high potency and selectivity make it suitable for a range of in vitro and in vivo

studies aimed at understanding the therapeutic potential of dual Mer/Axl inhibition in cancer.

The protocols and data presented in this guide provide a foundation for researchers to

effectively utilize AZ14145845 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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